molecular formula C14H12O6S B1663147 Resveratrol-3-O-sulfate CAS No. 553662-69-4

Resveratrol-3-O-sulfate

Cat. No. B1663147
M. Wt: 308.31 g/mol
InChI Key: DULQFFCIVGYOFH-OWOJBTEDSA-N
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Description

Resveratrol-3-O-sulfate is a metabolite derived from trans-Resveratrol . It can be found in biological fluids and is primarily located in the cytoplasm and in the extracellular space .


Synthesis Analysis

Resveratrol-3-O-sulfate is produced by certain plant species in response to biotic and abiotic factors . Endophytic fungi isolated from various types of grapevines and Polygonum cuspidatum, the primary plant sources of resveratrol, demonstrated intriguing resveratrol-producing ability .


Molecular Structure Analysis

The structure of resveratrol is stilbene-based and consists of two phenolic rings connected by a styrene double bond to produce 3,4’,5-trihydroxystilbene .


Chemical Reactions Analysis

Resveratrol-3-O-sulfate is a metabolite of resveratrol. In U-937 cells stimulated with LPS, resveratrol-3-O-sulfate decreases the expression of IL-1α, IL-1β, and IL-6 .


Physical And Chemical Properties Analysis

Resveratrol-3-O-sulfate has a molecular formula of C14H12O6S and an average mass of 308.306 Da .

Safety And Hazards

Resveratrol-3-O-sulfate is a metabolite of resveratrol. In U-937 cells stimulated with LPS, resveratrol-3-O-sulfate decreases the expression of IL-1α, IL-1β, and IL-6 .

Future Directions

Resveratrol-3-O-sulfate shows efficacy for the treatment of cancer, but due to high controversy on the Nrf2 signaling pathway and mechanisms of resveratrol action, additional studies should be conducted to better characterize its mode-of-action in cancer .

properties

IUPAC Name

[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULQFFCIVGYOFH-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009348
Record name Resveratrol-3-O-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resveratrol-3-O-sulfate

CAS RN

553662-69-4
Record name Resveratrol-3-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0553662694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resveratrol-3-O-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RESVERATROL-3-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1O6B8YOW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
404
Citations
A Lasa, I Churruca, I Eseberri… - Molecular nutrition & …, 2012 - Wiley Online Library
… By contrast, at a concentration of 25 μM, resveratrol, trans-resveratrol-4′-O-glucuronide and trans-resveratrol-3-O-sulfate led to a significant reduction in this lipid species (−13.0%, −…
Number of citations: 116 onlinelibrary.wiley.com
M Miksits, K Wlcek, M Svoboda, O Kunert… - Planta …, 2009 - thieme-connect.com
… human subjects revealed the presence of trans-resveratrol 3-O-sulfate, trans-resveratrol 4′-O-… is exclusively metabolized to trans-resveratrol 3-O-sulfate. Surprisingly, in this setting the …
Number of citations: 96 www.thieme-connect.com
B Zhang, Y Xu, H Lv, W Pang, J Wang, H Ma, S Wang - Food chemistry, 2021 - Elsevier
… During in vitro fermentation, resveratrol-3-O-sulfate, but not … -2 cells, resveratrol-3-O-sulfate significantly up-regulated the … Resveratrol and resveratrol-3-O-sulfate mediated regulation of …
Number of citations: 39 www.sciencedirect.com
A Maier‐Salamon, M Böhmdorfer, J Riha… - Annals of the New …, 2013 - Wiley Online Library
… In humans, resveratrol-3-O-glucuronide, resveratrol-3-O-sulfate… the concentration of resveratrol-3-O-sulfate for low doses, … Due to the observed resveratrol-3-O-sulfate inhibition and …
Number of citations: 49 nyaspubs.onlinelibrary.wiley.com
M Poór, H Kaci, S Bodnárová, V Mohos… - Biomedicine & …, 2022 - Elsevier
… Trans-resveratrol-3-O-sulfate sodium salt (R3S) and dihydroresveratrol (DHR) were from Toronto Research Chemicals (Toronto, Canada) and Cayman Chemical Company (Ann Arbor, …
Number of citations: 12 www.sciencedirect.com
E Calleri, G Pochetti, KSS Dossou, A Laghezza… - …, 2014 - Wiley Online Library
… In contrast, resveratrol 3-O-sulfate (concentrations up to 10 μM) did not displace resveratrol … could result in the binding of resveratrol 3-O sulfate to a different pocket than resveratrol. …
N Gheldof, S Moco, C Chabert, T Teav… - Molecular nutrition & …, 2017 - Wiley Online Library
… At lower substrate concentrations up to 3 μM, resveratrol was intracellularly metabolized into resveratrol-3-O-sulfate (Fig. 2B) with only few resveratrol detected. Resveratrol-3-O-sulfate …
Number of citations: 18 onlinelibrary.wiley.com
M Miksits, A Maier-Salamon, S Aust, T Thalhammer… - Xenobiotica, 2005 - Taylor & Francis
… the presence of 3′-phosphoadenosine-5′-phosphosulfate, three metabolites (M1–3) whose structures were identified by mass spectrometry and NMR as trans-resveratrol-3-O-sulfate…
Number of citations: 110 www.tandfonline.com
J Rousova, K Kusler, D Liyanage, M Leadbetter… - … of Chromatography B, 2016 - Elsevier
… In this study, we optimized an HPLC-ESI-HRMS method to determine levels of RES and its metabolites, R3G and -3-O-sulfate trans-resveratrol-3-O-sulfate R3S (the target species are …
Number of citations: 12 www.sciencedirect.com
R Ruotolo, L Calani, E Fietta, F Brighenti… - Nutrition, Metabolism …, 2013 - Elsevier
… Anti-estrogenic activity of resveratrol-3-O-sulfate and resveratrol assayed in a mammalian … (E2, 1 nM) and to varying concentrations of resveratrol-3-O-sulfate (A) or resveratrol (B), as …
Number of citations: 61 www.sciencedirect.com

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